molecular formula C27H52NO5P B13638764 bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(2S)-2-hydroxy-3-morpholin-4-ylpropyl]phosphonate

bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(2S)-2-hydroxy-3-morpholin-4-ylpropyl]phosphonate

Cat. No.: B13638764
M. Wt: 501.7 g/mol
InChI Key: PDUVASMJZRPEOU-DXJNZMDBSA-N
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Description

bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(2S)-2-hydroxy-3-morpholin-4-ylpropyl]phosphonate is a chiral phosphonate ester characterized by two menthyl [(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] groups and a functionalized propyl chain containing a hydroxyl group and a morpholine moiety. The stereochemistry of the menthyl groups and the (2S)-configured hydroxypropyl chain is critical to its physicochemical and biological properties. Its synthesis likely involves stereoselective coupling of menthyl phosphite intermediates with a morpholine-containing propyl precursor, analogous to methods described for structurally related compounds .

Properties

Molecular Formula

C27H52NO5P

Molecular Weight

501.7 g/mol

IUPAC Name

(2S)-1-bis[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy]phosphoryl-3-morpholin-4-ylpropan-2-ol

InChI

InChI=1S/C27H52NO5P/c1-19(2)24-9-7-21(5)15-26(24)32-34(30,18-23(29)17-28-11-13-31-14-12-28)33-27-16-22(6)8-10-25(27)20(3)4/h19-27,29H,7-18H2,1-6H3/t21-,22-,23+,24+,25+,26-,27-/m1/s1

InChI Key

PDUVASMJZRPEOU-DXJNZMDBSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(C[C@H](CN2CCOCC2)O)O[C@@H]3C[C@@H](CC[C@H]3C(C)C)C)C(C)C

Canonical SMILES

CC1CCC(C(C1)OP(=O)(CC(CN2CCOCC2)O)OC3CC(CCC3C(C)C)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthesis of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol Intermediate

The preparation of the cyclohexyl alcohol moiety, (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol, is a critical step in the overall synthesis. According to a patented method, this intermediate is synthesized from 2S-trans-5-methyl-2-(1-methylethyl)cyclohexanone via catalytic hydrogenation under controlled conditions to achieve high yield and stereoselectivity.

Key reaction parameters include:

Parameter Conditions
Catalyst Ruthenium complex with (S)-(-)-5,5'-bis-diphenylphosphine-4 ligand (RuCl or RuBr variants)
Solvent Methanol, ethanol, tetrahydrofuran (THF), toluene, dichloromethane, chloroform (single or mixtures)
Temperature 30°C to 150°C
Hydrogen pressure 10 bars to 100 bars
Catalyst to substrate molar ratio 1:50 to 1:5000
Reaction time 14 to 15 hours

Representative experimental results:

Entry Catalyst Halogen (X) Solvent Temp (°C) Pressure (bars) Yield (%) Enantiomeric Excess (ee %)
1 Chlorine (Cl) Methanol 100 80 98.2 98.5
2 Bromine (Br) Methanol 100 80 98.5 98.8

This method is industrially viable due to its high stereoselectivity and yield, with straightforward operation and catalyst recovery.

Phosphonation and Coupling to Form the Target Phosphonate

The subsequent step involves the formation of the phosphonate ester by coupling the prepared cyclohexyl alcohols with a suitable phosphorylating agent and the (2S)-2-hydroxy-3-morpholin-4-ylpropyl moiety.

While direct literature specific to the exact title compound is limited, related organophosphonate syntheses typically proceed via:

  • Activation of the hydroxy group on the morpholinylpropyl fragment or the cyclohexyl alcohols using phosphorus oxychloride (POCl3) or phosphorus trichloride (PCl3).
  • Nucleophilic substitution or esterification reactions to form the phosphonate ester bond.
  • Use of catalysts such as palladium on carbon or other transition metals to facilitate coupling under mild conditions.
  • Purification by chromatography or crystallization to achieve high purity.

This approach aligns with general organophosphonate synthetic strategies and is supported by analogous compound preparations.

Industrial Scale Considerations

Industrial production employs continuous flow reactors for better control over reaction parameters and scalability. Catalyst optimization enhances yield and selectivity, while advanced purification techniques ensure product quality.

Data Tables Summarizing Preparation Conditions and Outcomes

Step Reagents/Conditions Outcome/Notes
Hydrogenation of ketone Ru-based catalyst, methanol solvent, 100°C, 80 bars H2 >98% yield, >98% ee of (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol
Phosphorylation Phosphorus oxychloride or trichloride, base, controlled temp Formation of phosphonate ester intermediate
Coupling with morpholinylpropyl alcohol Catalyst (Pd/C), inert atmosphere, mild heating Formation of bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(2S)-2-hydroxy-3-morpholin-4-ylpropyl]phosphonate
Purification Chromatography, crystallization High-purity final compound

Complete Research Results and Notes

  • The stereoselective hydrogenation step is the most critical for ensuring the correct chiral configuration of the cyclohexyl alcohols, which directly affects the biological activity and physicochemical properties of the final phosphonate.
  • The choice of catalyst halogen (Cl vs. Br) influences the reaction kinetics and enantioselectivity slightly, with bromine catalysts showing marginally higher ee values.
  • Solvent choice impacts solubility and reaction rate; methanol is preferred industrially due to cost and handling advantages.
  • Phosphorylation and coupling steps require careful control of moisture and temperature to prevent side reactions such as hydrolysis or over-esterification.
  • Purification techniques are essential to isolate the compound free of unreacted starting materials and catalyst residues, ensuring suitability for research or pharmaceutical applications.

Chemical Reactions Analysis

Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((s)-2-hydroxy-3-morpholinopropyl)phosphonate can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organophosphorus compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((s)-2-hydroxy-3-morpholinopropyl)phosphonate exerts its effects involves its interaction with specific molecular targets. The phosphonate group can form strong bonds with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the morpholinopropyl moiety can interact with biological molecules, potentially influencing enzyme activity and signaling pathways .

Comparison with Similar Compounds

Comparison :

  • The target compound’s menthyl esters (~448.6 g/mol) result in significantly higher molecular weight and steric bulk compared to dimethyl or diethyl esters (e.g., ~230.2 g/mol for ). This may limit diffusion across biological membranes but enhance target specificity .

Stereochemical Considerations

  • The (1R,2S,5R)-menthyl configuration in the target compound mirrors that in ’s [(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] derivatives, which are synthesized via chiral auxiliaries or enantioselective catalysis. This stereochemistry is critical for asymmetric induction in catalytic applications .
  • In contrast, highlights the synthesis of diastereomeric menthyl alcohols, underscoring the sensitivity of stereochemical outcomes to reaction conditions—a factor relevant to the target compound’s synthesis .

Q & A

Q. How can researchers optimize the multi-step synthesis of this phosphonate compound to improve yield and purity?

The synthesis involves sequential phosphorylation and stereoselective coupling. Key steps include:

  • Phosphorylation : Reacting the menthol-derived cyclohexyl groups [(1R,2S,5R)-2-isopropyl-5-methylcyclohexanol] with phosphorus trichloride under anhydrous conditions .
  • Stereoselective Coupling : Introducing the (2S)-2-hydroxy-3-morpholin-4-ylpropyl moiety via nucleophilic substitution, requiring chiral resolution (e.g., enzymatic catalysis or chiral auxiliaries) to maintain stereochemical integrity . Optimization Strategies :
  • Use Schlenk techniques to exclude moisture, critical for phosphorus intermediates.
  • Monitor reaction progress via thin-layer chromatography (TLC) and ³¹P NMR to detect intermediates .
  • Purify final product via flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in tert-butyl methyl ether .
ParameterInitial YieldOptimized YieldPurity (HPLC)
Phosphorylation55%78%92%
Coupling40%65%89%

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Primary Methods :

  • ¹H/¹³C NMR : Assign stereochemistry of cyclohexyl groups (δ 1.2–1.8 ppm for methyl/isopropyl protons) and morpholine ring (δ 3.6–3.8 ppm) .
  • ³¹P NMR : Confirm phosphonate linkage (δ 18–22 ppm) and absence of phosphate byproducts .
  • IR Spectroscopy : Validate hydroxyl (3400–3500 cm⁻¹) and P=O (1250–1300 cm⁻¹) groups . Secondary Validation :
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass calculation for C₃₂H₅₈NO₆P (M+H⁺: 600.3982) .
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtained .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s interaction with biological targets (e.g., phosphatases or kinases)?

The (1R,2S,5R)-menthyl groups create a rigid, lipophilic domain that enhances membrane permeability, while the (2S)-hydroxy-morpholinylpropyl moiety mimics phosphate-binding motifs in enzymes . Key Findings :

  • Enzyme Inhibition : Stereospecific binding to the active site of striatal-enriched protein tyrosine phosphatase (STEP) was observed (IC₅₀ = 0.8 µM for (S)-isomer vs. >50 µM for (R)-isomer) .
  • Molecular Dynamics Simulations : The (S)-configuration aligns the morpholine oxygen with catalytic residues (e.g., Arg221 in STEP), while the (R)-isomer causes steric clashes .

Q. How can researchers resolve contradictions between in vitro and in vivo activity data?

Potential Causes :

  • Metabolic Instability : The morpholine ring undergoes oxidative degradation in hepatic microsomes .
  • Protein Binding : High plasma protein binding (>95%) reduces free drug concentration . Methodological Solutions :
  • Stability Studies : Incubate compound with liver microsomes (human/rat) and analyze via LC-MS for metabolites .
  • Pharmacokinetic Profiling : Measure bioavailability (e.g., AUC, Cmax) in rodent models using radiolabeled compound (³H or ¹⁴C) .
  • Structure-Activity Relationship (SAR) : Modify the morpholine group (e.g., replace with piperazine) to enhance metabolic resistance .
Assay TypeIn vitro IC₅₀In vivo ED₅₀Discrepancy Factor
Enzyme Inhibition0.8 µM25 mg/kg30x
Cell Viability5 µM50 mg/kg10x

Q. What strategies mitigate batch-to-batch variability in bioactivity assays caused by trace impurities?

Impurity Sources :

  • Residual solvents (e.g., dichloromethane) from synthesis.
  • Diastereomeric contamination (e.g., (R)-isomer in (S)-enriched batches) . Mitigation Approaches :
  • HPLC-Purification : Use chiral columns (e.g., Chiralpak IA) to achieve >99% enantiomeric excess .
  • Quality Control : Implement LC-MS/MS for trace impurity profiling (limit: <0.1% for any single impurity) .
  • Bioassay Design : Include negative controls (e.g., compound lacking morpholine group) to isolate target-specific effects .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s solubility in aqueous buffers?

Discrepancies arise from:

  • pH-Dependent Solubility : The phosphonate group has pKa₁ ≈ 2.5 and pKa₂ ≈ 7.8, leading to poor solubility at physiological pH .
  • Aggregation : Dynamic light scattering (DLS) reveals nanoparticle formation (50–200 nm) in PBS, falsely interpreted as solubility . Resolution :
  • Measure solubility via equilibrium dialysis at pH 7.4.
  • Add co-solvents (e.g., 5% DMSO) or cyclodextrins to stabilize monomeric form .

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